BenchChemオンラインストアへようこそ!

OMDM-2

endocannabinoid metabolic stability ACU inhibitor

OMDM-2 uniquely combines metabolic stability with FAAH-sparing selectivity (Ki >50 μM)—eliminating the confounding enzymatic inhibition of AM404 and VDM-11. Its oleic acid backbone delivers sustained 1.9-fold brain anandamide elevation for ≥12 h, outperforming VDM-11 (transient 1.3-fold) and UCM-707 (no effect). In TRPV1 studies, OMDM-2 inhibits CGRP release without intrinsic agonist activity (unlike VDM-11). Antiproliferative activity: U-87 IC50 2.7 μM, MCF-7 IC50 4.9 μM; curcumin synergy CI ≤0.5. For experimental clarity where sustained pharmacodynamics and clean selectivity are non-negotiable.

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
Cat. No. B8101575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOMDM-2
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
InChIInChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9+/t25-/m1/s1
InChIKeyICDMLAQPOAVWNH-YHZGQTRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OMDM-2: Anandamide Cellular Uptake Inhibitor for Endocannabinoid Transport Research


OMDM-2 is a metabolically stable, selective inhibitor of anandamide (AEA) cellular uptake (Ki = 3.0 μM) [1]. It is an oleic acid–derived endocannabinoid analog, structurally distinct from arachidonoyl-based uptake inhibitors, designed specifically to interrogate the putative anandamide membrane transporter (AMT) while minimizing off-target receptor engagement [2]. OMDM-2 exhibits negligible functional interaction with cannabinoid CB1 (Ki = 5.1 μM), CB2 (Ki > 10 μM), and TRPV1 (VR1) receptors (EC50 = 10 μM), and demonstrates minimal fatty acid amide hydrolase (FAAH) inhibitory activity (Ki > 50 μM in N18TG2 cell membranes) [1].

Why OMDM-2 Cannot Be Casually Substituted with Other Anandamide Uptake Inhibitors


The pharmacological category of anandamide uptake inhibitors encompasses compounds with fundamentally divergent selectivity profiles, metabolic stability, and in vivo efficacy. Compounds such as AM404 and VDM-11 exhibit significant concomitant FAAH inhibition (IC50 values in low micromolar range), confounding the interpretation of whether observed biological effects arise from blocked AEA transport or impaired enzymatic degradation [1]. Others, like UCM707, demonstrate markedly higher uptake inhibition potency but differ in cell-type–specific activity and in vivo endocannabinoid elevation capacity [2]. OMDM-2's distinct structural foundation in oleic acid (rather than arachidonic acid) confers a unique combination of metabolic resistance to enzymatic hydrolysis and sustained in vivo efficacy in elevating brain anandamide levels [3]. Substituting OMDM-2 with an alternative uptake inhibitor without accounting for these quantitative differences risks introducing uncharacterized polypharmacology and substantially altering experimental outcomes.

OMDM-2: Quantitative Differentiation Evidence for Scientific Selection


OMDM-2 Metabolic Stability: Resistance to Enzymatic Hydrolysis Versus Class Compounds

OMDM-2 demonstrates resistance to enzymatic hydrolysis in rat brain homogenates, a property explicitly contrasted with 'other compounds of the same type' in the original characterization study [1]. This metabolic stability is attributed to the oleic acid–derived backbone, which renders OMDM-2 less susceptible to hydrolytic degradation compared to arachidonoyl-based analogs such as OMDM-3 (Ki = 17.7 μM for ACU) and OMDM-4 [1]. The enhanced stability contributes to the compound's utility in in vivo studies where sustained bioavailability of uptake inhibition is required [2].

endocannabinoid metabolic stability ACU inhibitor enzymatic hydrolysis

OMDM-2 FAAH Selectivity: Minimal Enzymatic Interference Compared to AM404 and VDM-11

OMDM-2 exhibits negligible FAAH inhibition (Ki > 50 μM in N18TG2 cell membranes) and has been independently confirmed as a weak FAAH inhibitor (IC50 > 50 μM) under multiple assay conditions [1]. In direct contrast, AM404 inhibits FAAH with IC50 values of 2.1 μM (rat brain) and 5.9 μM [2], while VDM-11 shows FAAH IC50 values of 2.6 μM (rat brain with BSA) and 3.7 μM . This approximately 20- to 25-fold difference in FAAH inhibitory potency enables OMDM-2 to elevate extracellular anandamide via uptake blockade without simultaneously impairing its enzymatic degradation pathway, a critical distinction for experimental designs seeking to isolate AMT function from FAAH-mediated hydrolysis [1].

FAAH selectivity anandamide uptake endocannabinoid metabolism

OMDM-2 In Vivo Brain Anandamide Elevation: Superior Efficacy Compared to VDM-11 and UCM-707

In a direct comparative study of repeated systemic administration in rats, OMDM-2 emerged as the most efficacious compound among three uptake inhibitors (VDM-11, UCM-707, OMDM-2) and one FAAH inhibitor (AA-5-HT) at enhancing brain anandamide levels [1]. OMDM-2 produced a maximal 1.9-fold enhancement of anandamide at 5 hours post-administration and maintained elevated levels across all measured time points (1, 5, and 12 hours). By contrast, VDM-11 achieved only a transient 1.3-fold increase at 1 hour with no significant elevation at 5 or 12 hours, while UCM-707 did not significantly enhance anandamide levels at any time point [1]. OMDM-2 also elevated 2-arachidonoylglycerol (2-AG) levels by approximately 1.3-fold at 5 and 12 hours, a secondary effect not observed with the other uptake inhibitors [1].

in vivo endocannabinoid levels brain anandamide pharmacodynamics

OMDM-2 Cell-Type–Dependent ACU Inhibition: Quantitative Comparison with AM404 and VDM-11

OMDM-2 inhibits anandamide cellular uptake in neuronal C6 glioma cells with an IC50 of 3.2 μM, but demonstrates significantly lower potency in non-neuronal RBL-2H3 cells (IC50 = 17 μM) . This cell-type–dependent activity contrasts with AM404, which inhibits uptake with IC50 values of 6–11 μM across both C6 and RBL-2H3 cells [1], and VDM-11, which shows IC50 values of 11 μM (C6) and 7.2 μM (RBL-2H3) . The differential potency across cell types underscores that OMDM-2's activity profile cannot be extrapolated from single-cell-line assays and must be considered in the context of the specific cellular system under investigation .

cell-type specificity anandamide uptake C6 glioma RBL-2H3

OMDM-2 TRPV1-Mediated CGRP Release Inhibition: Equipotent to VDM-11 Without Direct Agonist Activity

In cultured trigeminal ganglion neurons, both OMDM-2 and VDM-11 inhibit CGRP release evoked by EC80 concentrations of anandamide (AEA), N-arachidonoyl-dopamine (NADA), and capsaicin, with OMDM-2 exhibiting IC50 values ranging from 6.4–9.6 μM and VDM-11 showing comparable IC50 values of 5.3–11 μM [1]. Critically, OMDM-2 had no effect on CGRP release per se (no intrinsic agonist activity), whereas VDM-11 evoked CGRP release on its own with an EC50 of approximately 35 μM in a ruthenium red–sensitive, capsaicin-insensitive manner [1]. This functional difference indicates that OMDM-2 acts as a pure inhibitor of TRPV1-mediated neurosecretion without introducing confounding direct activation of the channel, a property particularly relevant for studies of nociceptive signaling and neurogenic inflammation [1].

TRPV1 CGRP release trigeminal neurons pain signaling

OMDM-2 Antiproliferative Activity in Cancer Cell Lines: Comparative IC50 Values Across Tumor Types

OMDM-2 exhibits dose-dependent antiproliferative effects as a single agent against human cancer cell lines, with IC50 values of 2.7 μM in U-87 glioblastoma cells and 4.9 μM in MCF-7 breast cancer cells [1]. This profile provides a baseline for combination studies and for comparing antiproliferative potency across different uptake inhibitors. Notably, OMDM-2 demonstrates synergistic antiproliferative interactions with curcumin in both cell lines, with combination index (CI) values ≤ 0.5 at IC50 in MCF-7 cells, indicating strong synergy [1]. Such quantitative characterization supports the selection of OMDM-2 for oncology research applications where modulation of endocannabinoid tone via uptake inhibition is hypothesized to influence tumor cell proliferation.

cancer antiproliferative glioblastoma breast cancer

OMDM-2: Validated Application Scenarios for Research and Industrial Procurement


In Vivo Studies Requiring Sustained Brain Endocannabinoid Elevation

OMDM-2 is the preferred anandamide uptake inhibitor for in vivo rodent studies requiring robust and prolonged elevation of brain endocannabinoid levels. Direct comparative data demonstrate that OMDM-2 produces a maximal 1.9-fold enhancement of anandamide sustained across 1, 5, and 12 hours post-administration, significantly outperforming VDM-11 (transient 1.3-fold at 1 h only) and UCM-707 (no significant enhancement) [1]. This sustained pharmacodynamic profile supports experimental designs involving extended behavioral observations, chronic dosing paradigms, or CNS tissue collection at delayed time points following compound administration [1].

Mechanistic Dissection of Anandamide Transport Independent of FAAH Activity

OMDM-2 serves as a clean pharmacological tool for isolating the contribution of anandamide cellular uptake to endocannabinoid signaling, with minimal confounding FAAH inhibition (Ki > 50 μM) [1]. In contrast, AM404 and VDM-11 exhibit substantial FAAH inhibition (IC50 values 2.1–5.9 μM and 2.6–3.7 μM, respectively), which complicates interpretation of whether observed effects result from blocked transport or impaired degradation [2]. Researchers investigating the putative anandamide membrane transporter mechanism or seeking to elevate extracellular AEA without simultaneously inhibiting its primary degradative enzyme should prioritize OMDM-2 for experimental clarity [1].

TRPV1-Mediated Nociceptive and Neuroinflammatory Signaling Studies

OMDM-2 is uniquely suited for studies of TRPV1-mediated CGRP release and neurosecretion in sensory neurons. In cultured trigeminal ganglion neurons, OMDM-2 inhibits CGRP release with IC50 values of 6.4–9.6 μM without exhibiting any intrinsic agonist activity at TRPV1 [1]. This contrasts with VDM-11, which, despite comparable inhibitory potency (IC50 5.3–11 μM), directly evokes CGRP release on its own (EC50 ≈ 35 μM) [1]. For experiments examining how anandamide uptake blockade modulates TRPV1-dependent nociceptive signaling or neurogenic inflammation, OMDM-2 eliminates the confounding variable of direct channel activation [1].

Cancer Cell Proliferation and Combination Therapy Screening

OMDM-2 provides a characterized baseline for evaluating endocannabinoid uptake inhibition in oncology research, with established antiproliferative IC50 values of 2.7 μM (U-87 glioblastoma) and 4.9 μM (MCF-7 breast cancer) [1]. The documented synergistic interaction with curcumin (CI ≤ 0.5 at IC50 in MCF-7 cells) supports its use in combination screening paradigms exploring endocannabinoid modulation as an adjunct to established or investigational anticancer agents [1]. Procurement of OMDM-2 is indicated for laboratories conducting cell viability assays, synergy studies, or mechanistic investigations of endocannabinoid signaling in tumor cell biology [1].

Quote Request

Request a Quote for OMDM-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.